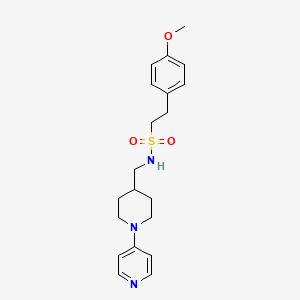

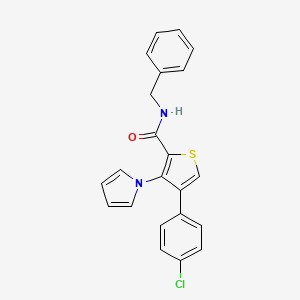

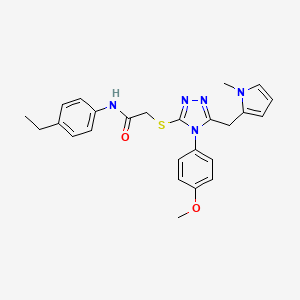

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

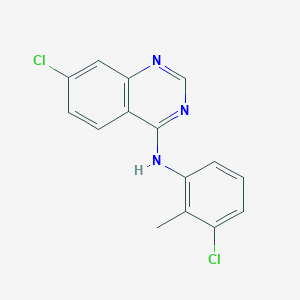

The synthesis of pyrrole derivatives often involves multi-component reactions, as seen in the synthesis of a related penta-substituted pyrrole derivative . This compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. Such methods could potentially be adapted for the synthesis of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide," although the exact procedure would depend on the specific substituents and functional groups involved.

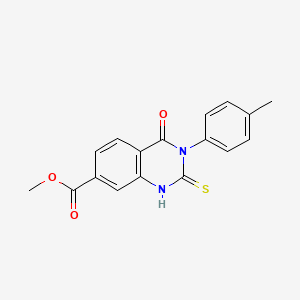

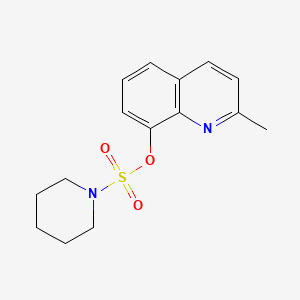

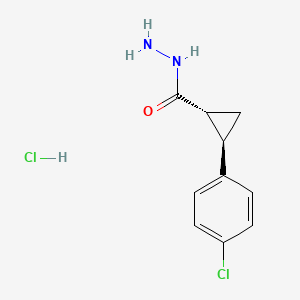

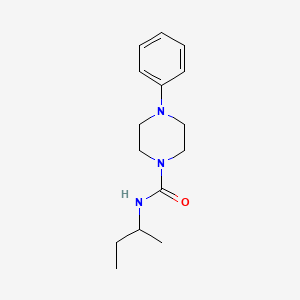

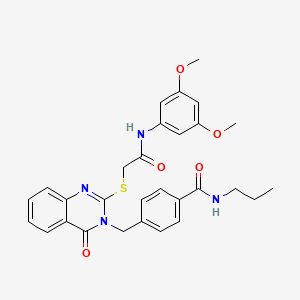

Molecular Structure Analysis

Structural characterization is a critical step in understanding the properties of a compound. For instance, the penta-substituted pyrrole derivative mentioned earlier was characterized using 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Similar techniques would likely be employed to analyze the molecular structure of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide."

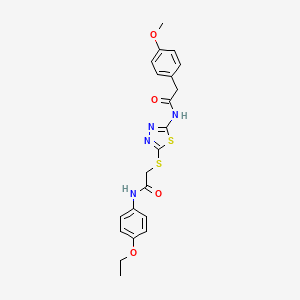

Chemical Reactions Analysis

The reactivity of pyrrole and thiophene derivatives can be complex, as these compounds can participate in various chemical reactions. For example, the synthesis of Schiff bases from a related thiophene compound involved the Gewald reaction followed by condensation with different substituted aryl aldehydes . The chemical reactivity of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" would be influenced by the presence of the benzyl and chlorophenyl groups, as well as the carboxamide functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational studies, such as density functional theory (DFT) . These studies can provide information on spectral and geometrical data, which can be correlated with experimental data. The electrochemical properties of related compounds have also been studied, indicating potential applications in corrosion inhibition . The physical properties, such as solubility and melting point, would be determined experimentally, while the chemical properties, such as reactivity and stability, could be inferred from related compounds and theoretical calculations.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Rearrangements

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Thiophene-3-carboxamides with allyl or benzyl substituents undergo dearomatising cyclisation, leading to the synthesis of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This indicates potential applications in synthetic chemistry for the development of complex molecular structures (Clayden et al., 2004).

Photovoltaic Applications

High-Performance Organic Solar Cells : A study on alkylselenophene-substituted benzodithiophene demonstrated the synthesis and application of small molecules in photovoltaic devices, showcasing the role of thiophene derivatives in enhancing power conversion efficiency. This research suggests that compounds similar to N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide could be explored for their potential in solar energy conversion (Kim et al., 2014).

Luminescence Sensing

Metal-Organic Frameworks for Luminescence Sensing and Pesticide Removal : Thiophene-based metal-organic frameworks (MOFs) have been constructed for luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, indicating potential applications for thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHATJVDSOQHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)